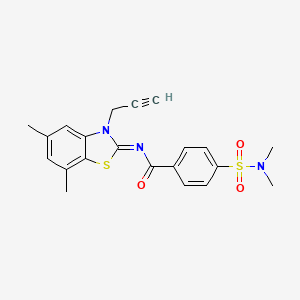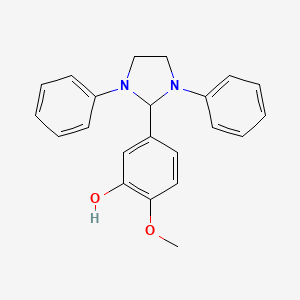
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid is a compound with the molecular formula C6H9F4NO3 and a molecular weight of 219.13 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a fluoromethyl group attached to an oxetane ring, combined with trifluoroacetic acid.
Méthodes De Préparation
The synthesis of 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of oxetane with fluoromethylamine under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reaction proceeds efficiently. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Analyse Des Réactions Chimiques
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not intended for human use, it can be used in preclinical studies to explore its potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluoromethyl group can interact with various enzymes and receptors, potentially affecting their activity. The oxetane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid include:
3-(Fluoromethyl)oxetan-3-amine: This compound lacks the trifluoroacetic acid component but shares the fluoromethyl and oxetane structure.
Oxetan-3-amine: This compound lacks the fluoromethyl group but retains the oxetane and amine structure.
The uniqueness of this compound lies in its combination of the fluoromethyl group, oxetane ring, and trifluoroacetic acid, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
3-(fluoromethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h1-3,6H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCMMAOPWCARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-chlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2387695.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)







![2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2387715.png)
